(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

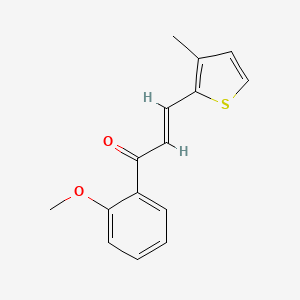

(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic substituents: a 2-methoxyphenyl group (ring A) and a 3-methylthiophen-2-yl group (ring B). The methoxy group at the ortho position of ring A and the methyl substitution on the thiophene ring (ring B) distinguish it from other chalcones. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, driven by their ability to modulate enzymatic pathways and interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects .

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-9-10-18-15(11)8-7-13(16)12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMAMVMIVNVNNU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, is a synthetic organic compound characterized by its unique structural features that include a methoxy-substituted phenyl group and a methylthiophenyl moiety. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

- Molecular Formula : C15H14O2S

- Molecular Weight : 258.34 g/mol

- CAS Number : 1354942-44-1

The structural configuration of this chalcone facilitates its interaction with various biological targets, enhancing its therapeutic potential.

Biological Activity

Chalcones, including this compound, exhibit several pharmacological properties:

Anticancer Activity

Research indicates that chalcones can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. The mechanisms through which these effects occur include:

- Inhibition of STAT3 and NF-κB Pathways : Chalcones have been shown to interfere with the phosphorylation of STAT3 proteins, which is crucial for their activation and subsequent transcriptional activity. This inhibition can lead to reduced tumor growth and metastasis in various cancer types, including breast and liver cancers .

- Induction of Apoptosis : Studies have demonstrated that chalcones can trigger apoptotic pathways in cancer cells. This effect is often mediated through the activation of caspases and the modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Chalcones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity can be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress and damage.

Other Biological Activities

In addition to anticancer effects, chalcones have demonstrated:

- Antibacterial Activity : Some studies indicate that chalcones possess antibacterial properties against various pathogens.

- Anti-malarial Activity : Research has suggested that certain chalcone derivatives exhibit activity against malaria parasites.

Structure–Activity Relationship (SAR)

The biological activities of chalcones are significantly influenced by their structural characteristics. Key factors include:

- Substitution Patterns : The presence of methoxy or hydroxyl groups on the aromatic rings enhances the anticancer activity by improving interactions with molecular targets within cancer cells.

- Lipophilicity : Increased lipophilicity due to specific substitutions can enhance bioavailability and efficacy against cancer cells .

Table 1: Summary of Biological Activities of Chalcones

Case Study 1: Inhibition of Cancer Cell Growth

A study published in PMC demonstrated that a series of synthetic chalcone derivatives, including those similar to this compound, effectively inhibited the proliferation of breast cancer cells through the modulation of the STAT3 signaling pathway. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of methoxy-substituted chalcones. The study revealed that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of chalcones are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects on Aromatic Rings

- Key Insights: Electronegative substituents (e.g., Br, F, I) on rings A and B enhance activity. For example, compound 2j (IC50 = 4.7 μM) outperforms methoxy-substituted analogs like 2p (IC50 = 70.79 μM) . However, the 3-methylthiophen-2-yl group (ring B) introduces steric bulk and sulfur-mediated interactions, which may compensate for lower electronegativity .

Heterocyclic Ring Variations

- Key Insights :

- Thiophene-based chalcones (e.g., target compound) exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance binding to hydrophobic enzyme pockets.

- Nitrogen-containing heterocycles (e.g., thiazole in ) show moderate activity (IC50 = 33.1 μM), suggesting that electron-deficient rings may reduce potency compared to thiophene derivatives.

Alkoxy vs. Halo Substituents

- Chlorine substitution (e.g., ) enhances electronegativity and halogen bonding, critical for target engagement in enzyme inhibition.

Crystal Packing and Supramolecular Interactions

The co-crystal structure of (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (93% purity) reveals Cl⋯Cl, C–H⋯O/S, and O⋯O interactions, contributing to a compact 3D network .

Data Tables

Table 1: Comparative Substituent Effects on Chalcone Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 3-methylthiophene-2-carbaldehyde. Optimization includes:

- Catalyst selection : NaOH or KOH in ethanol/water mixtures for base-catalyzed aldol condensation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. How is the stereochemical configuration (E vs. Z) of the α,β-unsaturated ketone moiety experimentally verified?

- Techniques :

- Single-crystal XRD : Directly resolves bond angles and torsion angles (e.g., C=C–C=O dihedral angle ~0° for E-isomer) .

- ¹H NMR : Trans-vinylic protons exhibit coupling constants J = 15–16 Hz, indicative of E-stereochemistry .

- UV-Vis spectroscopy : λmax ~350–370 nm correlates with conjugation in the E-configured enone system .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict electronic properties, and how do they align with experimental data?

- Methodology :

- DFT calculations : B3LYP/6-311G(d,p) basis set optimizes geometry and computes frontier molecular orbitals (HOMO-LUMO gap, ~4.5 eV) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions .

Q. How can structural modifications (e.g., methoxy vs. methylthiophene substituents) enhance bioactivity while maintaining stability?

- Design principles :

- Thiophene ring substitution : Introducing electron-withdrawing groups (e.g., Cl) increases antimicrobial activity by enhancing electrophilicity .

- Methoxy positioning : Ortho-methoxy groups improve planarity and π-stacking in crystal lattices, enhancing thermal stability .

Q. What strategies resolve discrepancies between theoretical (DFT) and experimental spectroscopic data (e.g., UV-Vis, IR)?

- Root causes :

- Solvent effects : DFT gas-phase calculations vs. experimental solution-phase spectra. Include PCM solvent models in simulations .

- Vibrational modes : Anharmonic corrections for IR peak shifts (e.g., C=O stretch: DFT 1680 cm⁻¹ vs. experimental 1705 cm⁻¹) .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly across structurally similar chalcone derivatives?

- Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.